Bicyclo[2.2.1]heptane-2,5-diamine
Description
Bicyclo[2.2.1]heptane-2,5-diamine is a bicyclic compound featuring a norbornane framework with two amine groups at the 2- and 5-positions. Its rigid structure and stereochemical versatility make it valuable in asymmetric catalysis and medicinal chemistry. The compound’s two nitrogen atoms enable it to act as a chelating ligand or organocatalyst, particularly in enantioselective reactions . Derivatives of this core structure are synthesized to modulate reactivity, solubility, and selectivity for specific applications.
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-2-4-1-5(6)3-7(4)9/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMMOSKKPJEDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400218 | |
| Record name | bicyclo[2.2.1]heptane-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171065-84-2 | |
| Record name | bicyclo[2.2.1]heptane-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Pd-Catalyzed Hydrosilylation/Tamao-Fleming Oxidation
Norbornadiene undergoes Pd-MOP-catalyzed hydrosilylation with a silane reagent, followed by Tamao-Fleming oxidation. The use of hydrogen peroxide urea clathrate instead of aqueous H₂O₂ minimizes side reactions, yielding norbornane-2,5-diol with high regioselectivity.
Step 2: Oxidation to Norbornane-2,5-dione
The diol intermediate is oxidized to norbornane-2,5-dione using chromium-based oxidants. This step is critical for introducing the ketone functionalities necessary for subsequent reductive amination.
Step 3: Endo-Selective Reductive Amination
Benzylamine reacts with the dione under reductive amination conditions (NaBH₃CN, AcOH), favoring the endo-configuration due to steric and electronic effects. This step produces the dibenzylated intermediate with >99% ee.
Step 4: Hydrogenolytic Debenzylation
Catalytic hydrogenation (H₂, Pd/C) removes the benzyl protecting groups, yielding enantiopure this compound. The overall yield ranges from 40–50%, with no chromatographic purification required.
Reductive Amination Using Ammonium Salts
A patent-pending method by Chinese researchers offers a streamlined alternative, avoiding hazardous reagents like hydrogen cyanide and expensive catalysts. This approach utilizes norbornane-2,5-dione as the starting material.
Reaction Conditions and Mechanism
The dione reacts with paraformaldehyde, ammonium chloride, and hydrochloric acid in a solvent system (e.g., ethanol/water). The acidic environment facilitates imine formation, followed by in situ reduction to the primary amine. This one-pot procedure achieves yields exceeding 70%, with scalability demonstrated at the kilogram scale.
Advantages Over Traditional Methods
-
Cost Efficiency : Eliminates noble metal catalysts.
-
Safety : Avoids explosive intermediates (e.g., diazomethane).
Comparative Analysis of Synthesis Methods
Mechanistic Insights and Optimization Strategies
Stereochemical Control in Reductive Amination
The endo preference in Step 3 of the enantioselective synthesis arises from transition-state stabilization via norbornane ring puckering, which aligns the benzylamine nucleophiles for axial attack. Computational studies suggest that torsional strain minimization dictates this selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[2.2.1]heptane-2,5-diamine can undergo oxidation reactions, often resulting in the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The amino groups in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation Products: Imines, nitriles.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
Bicyclo[2.2.1]heptane-2,5-diamine serves as a crucial building block in the synthesis of complex organic molecules, particularly polycyclic hydrocarbons. Its rigid structure allows for the formation of stable intermediates, facilitating various synthetic pathways. For instance, it can be utilized in the synthesis of polyimides and other high-performance polymers due to its ability to enhance thermal stability and mechanical properties .
Reactivity and Functionalization
The compound exhibits notable reactivity due to its amino groups, which can participate in substitution reactions. These reactions can lead to the formation of various substituted derivatives that are valuable in medicinal chemistry and materials science . The compound's ability to undergo oxidation and reduction further expands its utility in synthetic applications.
Biological Research
Pharmacophore Exploration
In biological contexts, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structural features enable the exploration of new therapeutic agents targeting specific biological pathways . Studies have shown that derivatives of this compound can exhibit significant biological activity, making it a candidate for further pharmaceutical development.
Case Study: Drug Development
A notable case study involves the synthesis of bicyclic compounds derived from this compound for use as enzyme inhibitors. These studies highlight the compound's potential in developing new classes of drugs with improved efficacy and reduced side effects compared to existing therapies .
Industrial Applications
High-Energy-Density Fuels
this compound is also applied in the production of high-energy-density fuels. Its stability and reactivity make it suitable for formulating advanced fuel additives that enhance combustion efficiency and reduce emissions .
Polymer Production
In industry, this compound is used in producing polyimides known for their excellent thermal and chemical resistance. The incorporation of this compound into polymer matrices has been shown to improve mechanical properties while maintaining low dielectric constants, making these materials ideal for electronic applications .
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2,5-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes or the initiation of chemical reactions. The specific pathways and targets depend on the context of its application, such as in catalysis or drug design .
Comparison with Similar Compounds
Structural and Functional Variations
Key derivatives of Bicyclo[2.2.1]heptane-2,5-diamine include substituted and protected variants, which alter electronic and steric properties:
Key Findings :
- BOC Protection : The tert-butoxycarbonyl (BOC) group in (1S,4S)-2-BOC-2,5-diazabicyclo[2.2.1]heptane enhances stability during synthesis while retaining chirality for asymmetric catalysis .
- Methyl Substitution : 2-Methyl derivatives exhibit improved solubility in polar solvents due to the HCl salt form, making them suitable for aqueous-phase reactions .
- C-Substituted Derivatives : Directed metalation strategies enable precise substitution at bridgehead carbons, optimizing steric effects for catalytic activity .
Comparison with Other Bicycloheptane Analogues
Functional Group Impact
Key Findings :
- Diols vs. Diamines : Diamines exhibit higher basicity and metal-coordination capability, whereas diols participate in hydrogen-bonding networks .
- Diones : The electron-withdrawing ketones in diones reduce nucleophilicity but enable use as electrophilic partners in cycloadditions .
- Norcantharimides: These derivatives demonstrate cytotoxic activity, highlighting how functional groups (e.g., imides) confer bioactivity absent in diamines .
Physical Properties
Data from bicyclic hydrocarbons () provide insights into structural effects:
- Bicyclo[2.2.1]heptane : Melting point = -95.1°C; lower rigidity compared to diazabicyclo derivatives due to lack of heteroatoms.
- Bicyclo[2.2.2]octane: Higher symmetry reduces strain, leading to lower reactivity in catalysis compared to norbornane systems.
Biological Activity
Bicyclo[2.2.1]heptane-2,5-diamine, also known as (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological interactions, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula and features two amino groups that contribute to its reactivity and biological activity. The rigid bicyclic structure provides a unique scaffold for interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through its interactions with enzymes and receptors in biological systems:
- Enzyme Interaction : Studies suggest that this compound can modulate enzyme activity, which is crucial for various biochemical pathways affecting cellular processes .
- Receptor Binding : this compound may act as a ligand for specific receptors, influencing signaling pathways that are pivotal in therapeutic contexts .
The mechanisms through which this compound exerts its biological effects include:
- Formation of Stable Complexes : The amino groups in the compound facilitate the formation of stable complexes with molecular targets, potentially leading to altered enzymatic activities or receptor functions.
- Oxidative Stress Induction : Some studies indicate that derivatives of this compound may induce oxidative stress in bacterial cells, contributing to their genotoxic effects .
1. Interaction Studies
A study highlighted the compound's ability to interact with nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and have implications in neurodegenerative diseases . The structural similarities between bicyclo[2.2.1]heptane derivatives and piperazine derivatives suggest potential applications in drug discovery targeting these receptors.
2. Anticancer Potential
Bicyclo[2.2.1]heptane derivatives have been explored as selective antagonists for chemokine receptors CXCR1 and CXCR2, which are implicated in cancer metastasis. One derivative demonstrated an IC50 value of 48 nM against CXCR2 and showed promising anti-cancer effects in pancreatic cancer cell lines .
3. Genotoxic Effects
Research involving 2,2'-bis(bicyclo[2.2.1]heptane) indicated significant genotoxic effects on Escherichia coli, revealing that oxidative damage might play a role in its toxicity profile . This finding emphasizes the need for careful evaluation of safety profiles when considering therapeutic applications.
Data Summary
| Biological Activity | Findings |
|---|---|
| Enzyme Modulation | Alters enzyme activities affecting cellular pathways |
| Receptor Binding | Potential ligand for nAChRs; implications in therapy |
| Anticancer Activity | Effective CXCR2 antagonist; IC50 = 48 nM |
| Genotoxicity | Induces oxidative stress; DNA damage observed |
Q & A
Basic Research: What are the common synthetic routes for Bicyclo[2.2.1]heptane-2,5-diamine, and how do reaction conditions influence yield and stereochemistry?
Methodological Answer:
The synthesis typically involves functionalization of bicyclo[2.2.1]heptane precursors. Key steps include:
- Enolate Methylation : Methylation of bicyclo[2.2.1]heptane-2,5-dione enolates using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or LDA). Steric effects from the bicyclic framework necessitate careful control of temperature (−78°C to 25°C) to minimize side reactions .
- Reductive Amination : Conversion of diketones to diamines via reductive amination (e.g., using NH₃/NaBH₄ or H₂/Pd-C). The rigid bicyclo structure requires high-pressure hydrogenation to overcome kinetic barriers .
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) are employed to achieve enantiomeric purity. The endo/exo geometry of substituents significantly impacts diastereoselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
